molecular formula C23H16BrNO3 B3908362 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3908362
M. Wt: 434.3 g/mol
InChI Key: AQIAOSBTZOGYBE-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one, also known as BBHPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been found to induce cell cycle arrest and apoptosis in cancer cells through the activation of the p53 signaling pathway.
Biochemical and Physiological Effects:
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit a range of biochemical and physiological effects in various cell types and animal models. It has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases such as arthritis and colitis. 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit anti-microbial activity against a range of bacterial and fungal pathogens.

Advantages and Limitations for Lab Experiments

4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits high stability and solubility in various solvents. 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one also exhibits high sensitivity and selectivity towards metal ions, making it a useful fluorescent probe for detecting these ions in biological samples. However, 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one also has some limitations. Its biological effects may vary depending on the cell type and experimental conditions used, and its mechanism of action is not fully understood. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one may exhibit cytotoxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one-based fluorescent probes for detecting metal ions in vivo. Another area of interest is the investigation of 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one's potential as a therapeutic agent for inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one and to determine its potential toxicity and side effects in vivo.

Scientific Research Applications

4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. 4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one has also been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and iron. It has been found to exhibit high sensitivity and selectivity towards these metal ions, making it a promising candidate for use in diagnostic and imaging applications.

properties

IUPAC Name

(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1,5-diphenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c24-17-13-11-16(12-14-17)21(26)19-20(15-7-3-1-4-8-15)25(23(28)22(19)27)18-9-5-2-6-10-18/h1-14,20,26H/b21-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQIAOSBTZOGYBE-XUTLUUPISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-(4-bromobenzoyl)-3-hydroxy-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one

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